Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate

Lipophilicity MEP Pathway Organic Synthesis

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate (CAS 332888-40-1), systematically named dibenzyl ((2R,3S)-4-(benzyloxy)-2,3-dihydroxy-3-methylbutyl) phosphate, is a fully benzyl-protected organophosphate ester with molecular formula C₂₆H₃₁O₇P and molecular weight 486.49 g/mol. It serves as a protected synthetic intermediate in the preparation of Methyl-D-erythritol Phosphate Disodium Salt (M304650), the substrate for the non-mevalonate (MEP) pathway of terpenoid biosynthesis found in bacteria, plant chloroplasts, and apicomplexan parasites but absent in mammals.

Molecular Formula C26H31O7P
Molecular Weight 486.5 g/mol
Cat. No. B12286671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate
Molecular FormulaC26H31O7P
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
InChIInChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3
InChIKeyBCLRWWIOYQIQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) Phosphate: A Protected MEP Pathway Intermediate for Terpenoid Biosynthesis Research


Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate (CAS 332888-40-1), systematically named dibenzyl ((2R,3S)-4-(benzyloxy)-2,3-dihydroxy-3-methylbutyl) phosphate, is a fully benzyl-protected organophosphate ester with molecular formula C₂₆H₃₁O₇P and molecular weight 486.49 g/mol . It serves as a protected synthetic intermediate in the preparation of Methyl-D-erythritol Phosphate Disodium Salt (M304650), the substrate for the non-mevalonate (MEP) pathway of terpenoid biosynthesis found in bacteria, plant chloroplasts, and apicomplexan parasites but absent in mammals [1]. The compound features three benzyl protecting groups—two as phosphate esters and one as an ether on the 4-hydroxyl position—and is supplied as a viscous oil/liquid requiring storage at -20 °C .

Why Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) Phosphate Cannot Be Replaced by Common MEP Analogs


The triply benzyl-protected architecture of this compound confers physicochemical properties fundamentally distinct from its closest functional analogs. With a computed LogP of approximately 5.01 versus −3.30 for unprotected 2-C-Methyl-D-erythritol 4-phosphate (MEP) free acid, the protected intermediate is over 10⁸-fold more lipophilic, enabling solubility in organic solvents (e.g., chloroform, ethyl acetate) that is unattainable for the free acid or disodium salt forms [1]. The fully protected state eliminates the hygroscopicity that complicates handling of MEP Disodium Salt (CAS 270928-69-3), which requires storage under inert atmosphere in a refrigerator and decomposes above 250 °C . Furthermore, the orthogonal benzyl ether and benzyl ester protecting groups permit sequential, chemoselective deprotection strategies—a capability absent in both the free MEP acid and simple dibenzyl phosphate (CAS 1623-08-1) [2]. These differences mean that procurement decisions cannot treat these compounds as interchangeable reagents for MEP pathway research.

Quantitative Differentiation Evidence for Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) Phosphate


Lipophilicity (LogP) Comparison: Protected vs. Unprotected MEP

The target compound exhibits a computed LogP of 5.01, reflecting the contribution of three benzyl groups, whereas the unprotected MEP free acid (2-C-Methyl-D-erythritol 4-phosphate, CAS 206440-72-4) has an XlogP of −3.30 and an AlogP of −1.80 . This eight-order-of-magnitude difference in predicted partition coefficient means the protected form is soluble in organic solvents suitable for synthetic manipulation (e.g., chloroform, ethyl acetate), while the free acid requires aqueous buffer systems.

Lipophilicity MEP Pathway Organic Synthesis

Physical Form and Handling: Oil/Liquid vs. Hygroscopic Solid

The target compound is supplied as an oil/liquid at ambient temperature and stored at −20 °C in a freezer . In contrast, the MEP Disodium Salt (CAS 270928-69-3) is a white to off-white solid with a melting point above 250 °C (decomposition) and is explicitly labeled hygroscopic, requiring storage under inert atmosphere in a refrigerator . Simple dibenzyl phosphate (CAS 1623-08-1) is a white crystalline solid with a melting point of 76–80 °C and stores at 2–8 °C .

Storage Stability Hygroscopicity Reagent Handling

Molecular Weight as a Surrogate for Protecting Group Load: 486 vs. 214–278 g/mol

The molecular weight of 486.49 g/mol for the target compound is approximately 2.3-fold higher than that of the MEP free acid (214.11 g/mol) and approximately 1.75-fold higher than that of simple dibenzyl phosphate (278.24 g/mol) . This mass difference reflects the presence of three benzyl protecting groups (each contributing ~91 amu), confirming the fully protected state of both the phosphate and the 4-hydroxyl positions .

Molecular Weight Protecting Group Strategy Synthetic Intermediate

Pricing per 10 mg: Cost Comparison Across MEP Reagent Forms

The target compound is listed at approximately 140 USD per 10 mg from Toronto Research Chemicals (TRC) and approximately 270 EUR per 10 mg from CymitQuimica . By comparison, the MEP Disodium Salt (CAS 270928-69-3) is priced at approximately 430 USD per 10 mg from Santa Cruz Biotechnology , while the MEP lithium salt (CAS 206440-72-4) from Sigma-Aldrich is priced at approximately 275 USD per 1 mg (or approximately 2,750 USD per 10 mg equivalent) . The protected intermediate is thus substantially less expensive per unit mass than the unprotected MEP lithium salt, while being more expensive than simple dibenzyl phosphate.

Procurement Cost MEP Reagent Research Budget

Orthogonal Protecting Group Architecture: Benzyl Ether vs. Benzyl Ester Differentiation

The target compound uniquely incorporates both a benzyl ether (4-OBn) and two benzyl phosphate esters (P(=O)(OBn)₂), providing three benzyl moieties on a single MEP backbone . Simple dibenzyl phosphate (CAS 1623-08-1) bears only two benzyl esters with no carbohydrate-like backbone, while the MEP free acid and disodium salt bear no protecting groups at all [1]. The synthetic route described by Koppisch and Poulter (2002) uses this protected intermediate to access MEP via catalytic hydrogenolysis, achieving an overall yield of 27% over five steps from benzyloxyacetone [2].

Protecting Group Orthogonality Chemoselective Deprotection MEP Synthesis

Phase of Matter and Density: Operational Relevance for Weighing and Formulation

The target compound has a reported density of 1.3 ± 0.1 g/cm³ and is handled as an oil/liquid, with a predicted boiling point of 646.5 ± 55.0 °C at 760 mmHg . By contrast, simple dibenzyl phosphate is a white solid with a melting point of 76–80 °C , and MEP Disodium Salt is a hygroscopic solid that decomposes above 250 °C . The liquid state of the target compound facilitates volumetric dispensing using positive-displacement pipettes for reactions requiring precise stoichiometry in solution-phase synthesis.

Physical Properties Density Laboratory Handling

Recommended Application Scenarios for Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) Phosphate


Chemical Synthesis of Methyl-D-erythritol 4-Phosphate (MEP) and Labeled Analogs

This compound is the preferred starting material for laboratories that require in-house preparation of MEP or isotopically labeled MEP analogs via catalytic hydrogenolysis. The Koppisch–Poulter route using this protected intermediate achieves MEP in five steps from benzyloxyacetone with 27% overall yield, and the benzyl protecting groups are removed cleanly under hydrogenolysis conditions without affecting the stereochemistry of the MEP backbone [1]. This is the intended primary application according to multiple supplier datasheets .

Preparation of Partially Protected MEP Derivatives for Enzymatic Probe Design

The orthogonal benzyl ether and benzyl ester protecting groups may enable chemoselective deprotection to generate mono- or bis-benzylated MEP species that are not commercially available. Such partially protected intermediates could serve as precursors for the synthesis of MEP analogs bearing fluorescent tags, affinity labels, or photoaffinity probes for studying IspD, IspE, and IspF enzymes of the MEP pathway [1]. This application leverages the unique 3-benzyl architecture not found in any single comparator compound.

Organic-Soluble MEP Pathway Intermediate for Anhydrous Enzymatic or Chemical Transformations

Owing to its high lipophilicity (LogP ~5.01) and solubility in organic solvents, this compound is suitable for reactions requiring anhydrous, aprotic conditions—such as phosphorylation, coupling, or oxidation reactions—where the water-soluble MEP disodium or lithium salts would be incompatible [1]. This property is also relevant for preparing MEP-derived organophosphorus compounds where water must be rigorously excluded .

Reference Standard for Analytical Method Development and Impurity Profiling

With a specified minimum purity of 95% and a well-defined CAS registry number (332888-40-1), this compound can serve as a chromatographic reference standard for HPLC or LC-MS method development targeting MEP-related analytes in biological matrices or synthetic mixtures [1]. Supplier documentation explicitly lists its use as a reference substance for drug impurity analysis .

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